In-Depth Technical Guide to VEGFR-2-IN-6:

Synthesis and Applications

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Compound of Interest		
Compound Name:	VEGFR-IN-6	
Cat. No.:	B2353957	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VEGFR-2-IN-6, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the synthesis protocol, biological activity, and the relevant signaling pathways, offering a valuable resource for researchers in the fields of oncology, angiogenesis, and medicinal chemistry.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis. The development of small molecule inhibitors targeting the ATP-binding site of VEGFR-2 is a clinically validated strategy in cancer therapy. VEGFR-2-IN-6, also identified as "example 64" in patent WO 02/059110, is a pyrimidineamine derivative that has been investigated for its potential as an angiogenesis modulator.[1][2][3][4][5] This guide will focus on the chemical synthesis and biological context of this compound.

Chemical and Biological Data

While specific quantitative biological data for VEGFR-2-IN-6 is not readily available in the public domain, its general characteristics are summarized below. For context, a comparative table of other known VEGFR-2 inhibitors is also provided.

Table 1: Physicochemical Properties of VEGFR-2-IN-6



Property	Value	Reference
Molecular Formula	C20H21N7O2S	[6]
Molecular Weight	423.49 g/mol	[6]
CAS Number	444731-47-9	[6]
Solubility	DMSO: ≥ 25 mg/mL (59.03 mM)	[6]

Table 2: Comparative IC50 Values of Selected VEGFR-2 Inhibitors

Compound	VEGFR-2 Kinase IC₅o (nM)	Cell Line	Cell-Based IC₅₀ (μM)	Reference
Sorafenib	90	-	-	_
Sunitinib	9	-	-	_
Pazopanib	30	-	-	_
Axitinib	0.2	-	-	_
Lenvatinib	4	-	-	_

Synthesis Protocol

The synthesis of VEGFR-2-IN-6 is detailed in patent WO 02/059110. While the full text of the experimental procedure for "example 64" is not publicly disseminated, the general synthetic routes for analogous pyrimidineamine derivatives involve a multi-step process. A representative synthetic workflow is depicted below. The synthesis of related quinazoline and pyrimidine diamine compounds often involves key steps such as chlorination and subsequent nucleophilic aromatic substitution reactions.

Experimental Protocols

To evaluate the efficacy of VEGFR-2 inhibitors like VEGFR-2-IN-6, several key in vitro and cell-based assays are employed.



VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay measures the transfer of phosphate from ATP to a tyrosine residue on a peptide substrate by the recombinant VEGFR-2 kinase. Inhibition of this process by the test compound is quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.

Materials:

- Recombinant human VEGFR-2 kinase domain
- ATP
- Poly (Glu, Tyr) 4:1 peptide substrate
- Kinase assay buffer
- Test compound (VEGFR-2-IN-6)
- Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
- 96-well white microplates
- Microplate reader with luminescence detection capabilities

Procedure:

- Prepare serial dilutions of VEGFR-2-IN-6 in a suitable solvent (e.g., DMSO) and then in kinase assay buffer.
- In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted test compound or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).



- Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
- Measure the luminescent signal using a microplate reader.
- Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Angiogenesis Assay (Tube Formation Assay)

This assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (e.g., Matrigel®), will differentiate and form a network of tube-like structures. The inhibitory effect of a compound on this process is visualized and quantified.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- · Endothelial cell growth medium
- Basement membrane extract (e.g., Matrigel®)
- VEGF-A (as a stimulant)
- Test compound (VEGFR-2-IN-6)
- 96-well tissue culture plates
- · Microscope with imaging capabilities

Procedure:

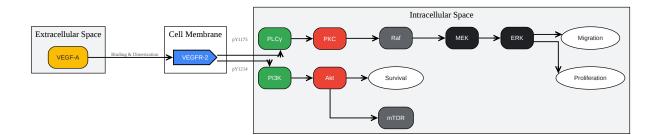
- Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify.
- Seed HUVECs onto the gel in endothelial cell growth medium.



- Treat the cells with various concentrations of VEGFR-2-IN-6 or vehicle control, in the presence of VEGF-A to stimulate tube formation.
- Incubate the plate for 4-18 hours to allow for tube formation.
- Visualize the tube network using a microscope and capture images.
- Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
- Determine the concentration-dependent inhibitory effect of the compound on angiogenesis.

Signaling Pathways and Workflows

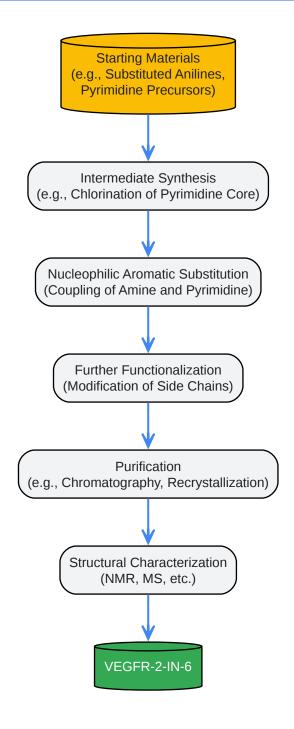
The following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for the synthesis of pyrimidineamine-based VEGFR-2 inhibitors.



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Caption: VEGFR-2 Signaling Cascade.





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Caption: General Synthetic Workflow.

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